molecular formula C17H24N2O3S B4440017 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

Cat. No. B4440017
M. Wt: 336.5 g/mol
InChI Key: XCXAPZCDJCETGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely distributed in the central nervous system and plays an important role in cognitive function, memory, and attention. PNU-282987 has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for a variety of neurological disorders.

Mechanism of Action

1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and memory, and to have neuroprotective effects. 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone binds to the α7 nAChR with high affinity and activates the receptor, leading to the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. It improves cognitive function and memory in animal models, and has been shown to have neuroprotective effects in models of traumatic brain injury and stroke. 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to modulate the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function and memory.

Advantages and Limitations for Lab Experiments

1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nAChR, which allows for precise control of receptor activation. It has also been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for a variety of neurological disorders. However, there are some limitations to its use in lab experiments. 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has a short half-life in vivo, which can make it difficult to achieve sustained receptor activation. In addition, its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research on 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is the development of more potent and selective agonists of the α7 nAChR, which could have even greater therapeutic potential. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, which could lead to the development of novel treatments for traumatic brain injury and stroke. Additionally, further research is needed to determine the safety and efficacy of 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone in humans, and to identify potential side effects and drug interactions.

Scientific Research Applications

1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, 1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

properties

IUPAC Name

1-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-5-3-6-14(2)19(13)23(21,22)16-10-8-15(9-11-16)18-12-4-7-17(18)20/h8-11,13-14H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXAPZCDJCETGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.